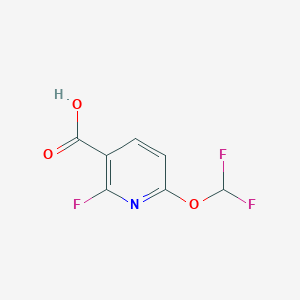6-Difluoromethoxy-2-fluoronicotinic acid
CAS No.: 1806336-55-9
Cat. No.: VC2756189
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1806336-55-9 |
|---|---|
| Molecular Formula | C7H4F3NO3 |
| Molecular Weight | 207.11 g/mol |
| IUPAC Name | 6-(difluoromethoxy)-2-fluoropyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H4F3NO3/c8-5-3(6(12)13)1-2-4(11-5)14-7(9)10/h1-2,7H,(H,12,13) |
| Standard InChI Key | ZGPVDOPPIHXVTO-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1C(=O)O)F)OC(F)F |
| Canonical SMILES | C1=CC(=NC(=C1C(=O)O)F)OC(F)F |
Introduction
Structural Characteristics and Basic Properties
Chemical Identity and Classification
6-Difluoromethoxy-2-fluoronicotinic acid belongs to the nicotinic acid family, which are derivatives of pyridine-3-carboxylic acid. The molecular formula of this compound is C₇H₄F₃NO₃, featuring a pyridine ring with a carboxylic acid group at position 3, a difluoromethoxy group (-OCHF₂) at position 6, and a fluoro substituent at position 2. Based on similar compounds, the molecular weight is approximately 207.11 g/mol, consistent with other difluoromethoxy-fluoronicotinic acids.
Structural Significance of Fluorinated Substituents
The presence of both a difluoromethoxy group and a fluoro substituent on the pyridine ring confers unique properties to this compound. Fluorinated groups typically enhance metabolic stability, lipophilicity, and membrane permeability in pharmaceutical compounds. The difluoromethoxy group (-OCHF₂) at position 6 likely contributes to increased lipophilicity and potential hydrogen bonding capabilities, while the fluoro substituent at position 2 affects the electronic distribution within the pyridine ring.
Related Fluorinated Nicotinic Acid Compounds
Comparison with Similar Compounds
Several related fluorinated nicotinic acids have been reported in the literature and provide a basis for understanding the potential properties of 6-Difluoromethoxy-2-fluoronicotinic acid:
| Compound | Molecular Formula | Molecular Weight | Physical State | Melting Point |
|---|---|---|---|---|
| 6-Fluoronicotinic acid | C₆H₄FNO₂ | 141.1 g/mol | White solid | 146.1-148.9°C |
| 2-Fluoronicotinic acid | C₆H₄FNO₂ | 141.1 g/mol | Crystalline solid | Not specified |
| 6-Difluoromethoxy-5-fluoronicotinic acid | C₇H₄F₃NO₃ | 207.11 g/mol | Not specified | Not specified |
| 4-Difluoromethoxy-6-fluoronicotinic acid | C₇H₄F₃NO₃ | 207.11 g/mol | Not specified | Not specified |
| 2,6-Dichloro-5-fluoronicotinic acid | C₆H₂Cl₂FNO₂ | 209.99 g/mol | Light yellow to beige crystalline powder | 152-155°C |
The structural similarities between these compounds suggest that 6-Difluoromethoxy-2-fluoronicotinic acid would share certain physicochemical characteristics with them .
Structural Relationships and Isomeric Forms
The positioning of substituents on the pyridine ring significantly influences the compound's properties. 6-Difluoromethoxy-2-fluoronicotinic acid differs from its isomers like 6-Difluoromethoxy-5-fluoronicotinic acid and 4-Difluoromethoxy-6-fluoronicotinic acid in the positioning of the fluoro substituent, which affects electron distribution, acidity of the carboxylic group, and potential interaction with biological targets.
Applications and Research Significance
Use in Organic Synthesis
Related fluorinated nicotinic acids serve as valuable building blocks in the synthesis of more complex molecules. For example, 2,6-Dichloro-5-fluoronicotinic acid is used in the preparation of self-assembled monolayer (SAM) compounds . Similarly, 6-Difluoromethoxy-2-fluoronicotinic acid could serve as an important intermediate in the synthesis of pharmaceutically active compounds or materials with specialized properties.
Specific Applications Based on Related Compounds
Some fluorinated nicotinic acids have been reported to modulate protein-protein interactions, particularly in studies of amyloid assembly mechanisms. 2,6-Dichloro-5-fluoronicotinic acid, for instance, is described as "a useful reagent for the modulation of protein-protein interactions to learn about the mechanisms in amyloid assembly" . This suggests potential applications for 6-Difluoromethoxy-2-fluoronicotinic acid in biochemical research and drug development targeting protein aggregation diseases.
Current Research Status and Future Directions
Gaps in Current Knowledge
Based on the available search results, there appears to be limited published research specifically on 6-Difluoromethoxy-2-fluoronicotinic acid. This presents opportunities for further investigation into its synthesis, physicochemical properties, and potential applications.
Emerging Trends in Fluorinated Heterocycles
The increasing interest in fluorinated heterocycles in pharmaceutical research suggests that compounds like 6-Difluoromethoxy-2-fluoronicotinic acid may gain importance in the coming years. The unique combination of difluoromethoxy and fluoro substituents on the nicotinic acid scaffold represents an interesting structural motif for exploration in drug discovery efforts focused on enhancing drug-like properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume